3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is a compound belonging to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This specific oxadiazole derivative has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound's structure features a dihydro-oxadiazole ring substituted with a 2-methylphenyl group, which contributes to its unique properties and reactivity.
This compound is classified as a 1,2,4-oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 2-methylphenyl substituent enhances the compound's lipophilicity and potentially its biological efficacy.
The synthesis of 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can be achieved through several methods:
The synthesis typically involves:
Key structural data includes:
3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one can participate in various chemical reactions:
Reactions often require specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
The mechanism by which 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one exerts its biological effects may involve several pathways:
Experimental studies often employ methods such as molecular docking simulations to elucidate binding affinities and interactions at the molecular level.
Key physical properties include:
Chemical properties encompass:
Relevant analyses often involve spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to confirm structural integrity .
3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has potential applications in:
Research continues to explore its full potential across various scientific fields .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who initially classified it as "azoxime" or "furo[ab]diazole" [1]. This five-membered ring—containing one oxygen and two nitrogen atoms—remained largely unexplored for nearly 80 years due to its perceived instability and synthetic challenges. The structural uniqueness of 1,2,4-oxadiazoles lies in their bioisosteric properties; they serve as stable equivalents of ester and amide functional groups, resisting hydrolysis while mimicking hydrogen-bonding patterns [1] [5]. This property sparked medicinal interest in the mid-20th century, culminating in the 1960s with Oxolamine, the first 1,2,4-oxadiazole-containing drug approved as a cough suppressant [1].
Early synthetic routes relied on cyclization reactions between amidoximes and acyl chlorides, though these methods suffered from low yields and purification difficulties (Table 1) [1]. The scaffold’s planar, conjugated system enables π-stacking interactions with biological targets, while its electron-deficient nature facilitates nucleophilic attacks at C3 and C5 positions. These features underpin its versatility in drug design [5].
Table 1: Evolution of 1,2,4-Oxadiazole Synthesis Methods
Time Period | Key Method | Typical Yield | Limitations |
---|---|---|---|
1884 (Tiemann) | Amidoximes + Acyl Chlorides | <30% | By-products, harsh conditions |
1960s | Amidoximes + Esters (K₂CO₃/toluene) | 50–95% | Long reaction times (12h) |
2000s | Activated Carboxylic Acids (T3P/TEA) | 87–97% | Costly reagents |
2010s | Aqueous Synthesis (H₂O/reflux) | 35–93% | Variable yields |
The specific derivative 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one emerged from efforts to optimize the pharmacokinetic profiles of 1,2,4-oxadiazole scaffolds. Its synthesis typically follows a two-step pathway:
The ortho-methylphenyl substituent confers distinct steric and electronic effects:
This compound’s first reported synthesis (∼2010s) addressed limitations of earlier 1,2,4-oxadiazoles, such as metabolic instability. Its reduced ring system (4,5-dihydro) mitigates oxidation by cytochrome P450 enzymes, while the 5-keto group enables salt formation for solubility optimization [1] [4].
While 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one is synthetically derived, natural 1,2,4-oxadiazole alkaloids reveal the scaffold’s biological potential:
Table 2: Structural and Functional Comparison of Key 1,2,4-Oxadiazoles
Compound | Core Structure | Biological Targets | Therapeutic Implications |
---|---|---|---|
3-(2-Methylphenyl)-dihydro-oxadiazol-5-one | Non-aromatic, keto group | Undefined (synthetic intermediate) | Anticancer lead optimization |
Phidianidine A | Aromatic, indole-linked | μ-Opioid receptor, DAT | Neuropathic pain, CNS modulation |
Quisqualic Acid | Aromatic, amino acid-linked | AMPA/mGluR receptors | Neurotoxin, anthelmintic |
Structurally, the synthetic compound diverges from natural analogs:
Table 3: Synthetic vs. Natural 1,2,4-Oxadiazole Pharmacophores
Feature | 3-(2-Methylphenyl)-dihydro-oxadiazol-5-one | Phidianidines | Quisqualic Acid |
---|---|---|---|
Aromaticity | Non-aromatic | Fully aromatic | Fully aromatic |
Key Substituents | 2-Methylphenyl | Indole, phenethylamine | Alanine side chain |
Bioactivity Profile | Unknown (likely kinase inhibition) | CNS modulation | Neuroexcitation |
Natural Origin | Synthetic | Marine mollusk | Plant seeds |
Functionally, natural alkaloids validate the 1,2,4-oxadiazole motif as a privileged scaffold for CNS targeting. However, the synthetic derivative’s modular synthesis allows rapid diversification—unlike extraction-limited natural products [6]. Recent function-oriented synthesis (FOS) of phidianidine analogs demonstrates how natural structures inspire optimized derivatives, such as PTP1B inhibitors for diabetes [6]. This approach could be applied to refine 3-(2-Methylphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one for specific oncological or neurological targets.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: